![molecular formula C18H12F6N2O2S B2887290 2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 853750-46-6](/img/structure/B2887290.png)
2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound “2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide” is a unique chemical with the linear formula C22H22F3N3O2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound involves a trifluoromethyl group (-CF3), which is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The presence of this group significantly influences the properties of the compound .Scientific Research Applications
Antifungal and Antimicrobial Activities
Synthesis and Antifungal Activity : A study focused on the synthesis of N-(alkyl/aryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide derivatives, demonstrating their antifungal properties against various fungi such as Tricophyton rubrum, Epidermophyton floccosum, and Malassazia furfur. These compounds exhibited appreciable antifungal activity in primary screenings (Gupta & Wagh, 2006).
Antimicrobial Activities of Novel 1,4-Benzothiazine Derivatives : Another research synthesized 2H,4H-2-[3,5-dimethyl-4-(substituted) phenyl azo pyrazol-1-yl] carbonyl methyl-3-oxo-1,4-benzothiazine derivatives. These compounds were evaluated for their antibacterial activities, showing promising results against Gram-positive bacteria like Bacillus subtilis and Streptococcus lactis compared to the standard drug ampicillin trihydrate (Dabholkar & Gavande, 2016).
Antioxidant and Antitumor Activities
Antioxidant Studies of N-Substituted Benzyl/Phenyl Derivatives : Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides showed these compounds possess moderate to significant radical scavenging activity. This suggests potential for future development into more potent biologically active compounds (Ahmad et al., 2012).
Evaluation of Antitumor Activity : A study synthesized new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings, using a 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group. These compounds were screened for antitumor activity against a variety of human tumor cell lines, with some showing considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).
Applications in Herbicide Efficacy and Safety
Herbicide and Safener Synthesis : Research on mefluidide, a derivative related to the discussed compound, has shown its effectiveness as an enhancing agent for postemergence broadleaf herbicides in soybeans. This demonstrates its utility in improving the efficacy and safety of herbicidal treatments (Blumhorst & Kapuśta, 1987).
Safety and Hazards
properties
IUPAC Name |
2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F6N2O2S/c19-17(20,21)9-5-6-13-12(7-9)26-16(28)14(29-13)8-15(27)25-11-4-2-1-3-10(11)18(22,23)24/h1-7,14H,8H2,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWSYTXPHSFZNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
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